

"In-depth analysis of bismuth subcitrate potassium's cytoprotective effects"

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Compound of Interest

Compound Name: *Bismuth Subcitrate Potassium*

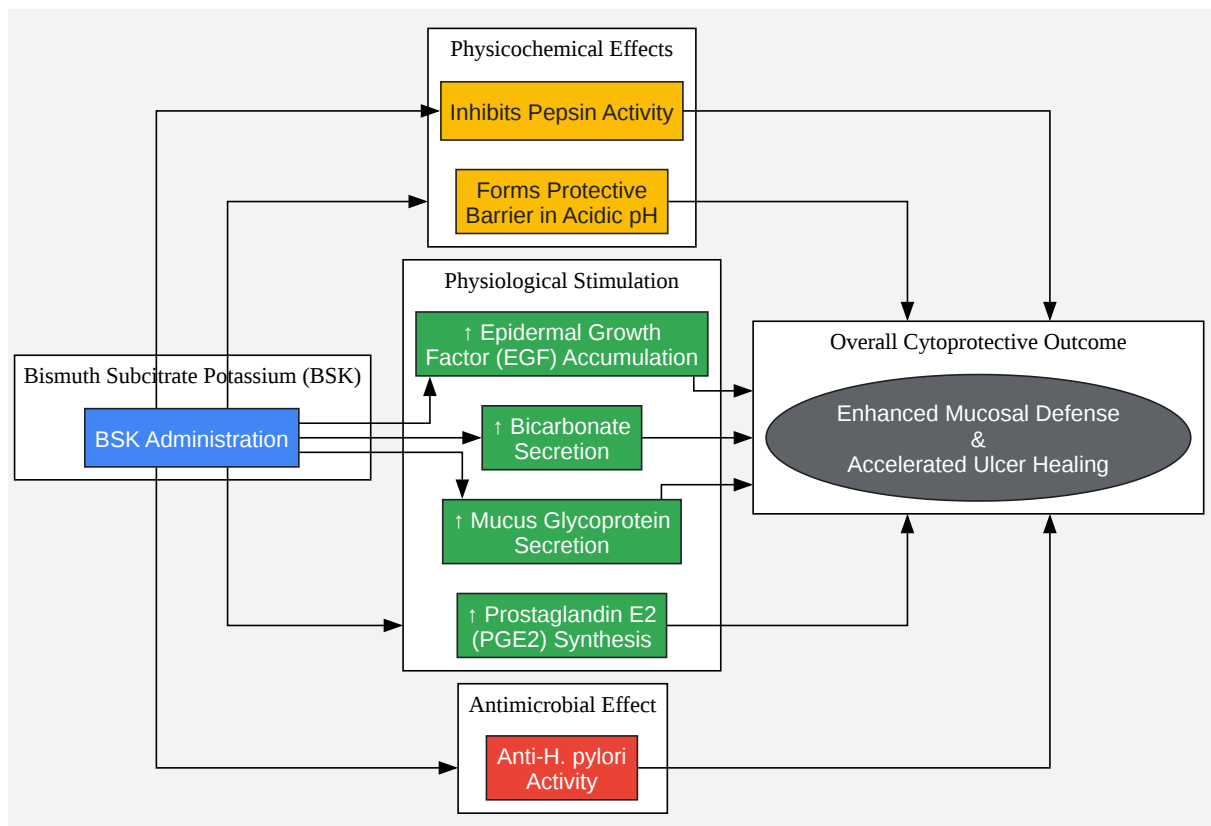
Cat. No.: *B1139287*

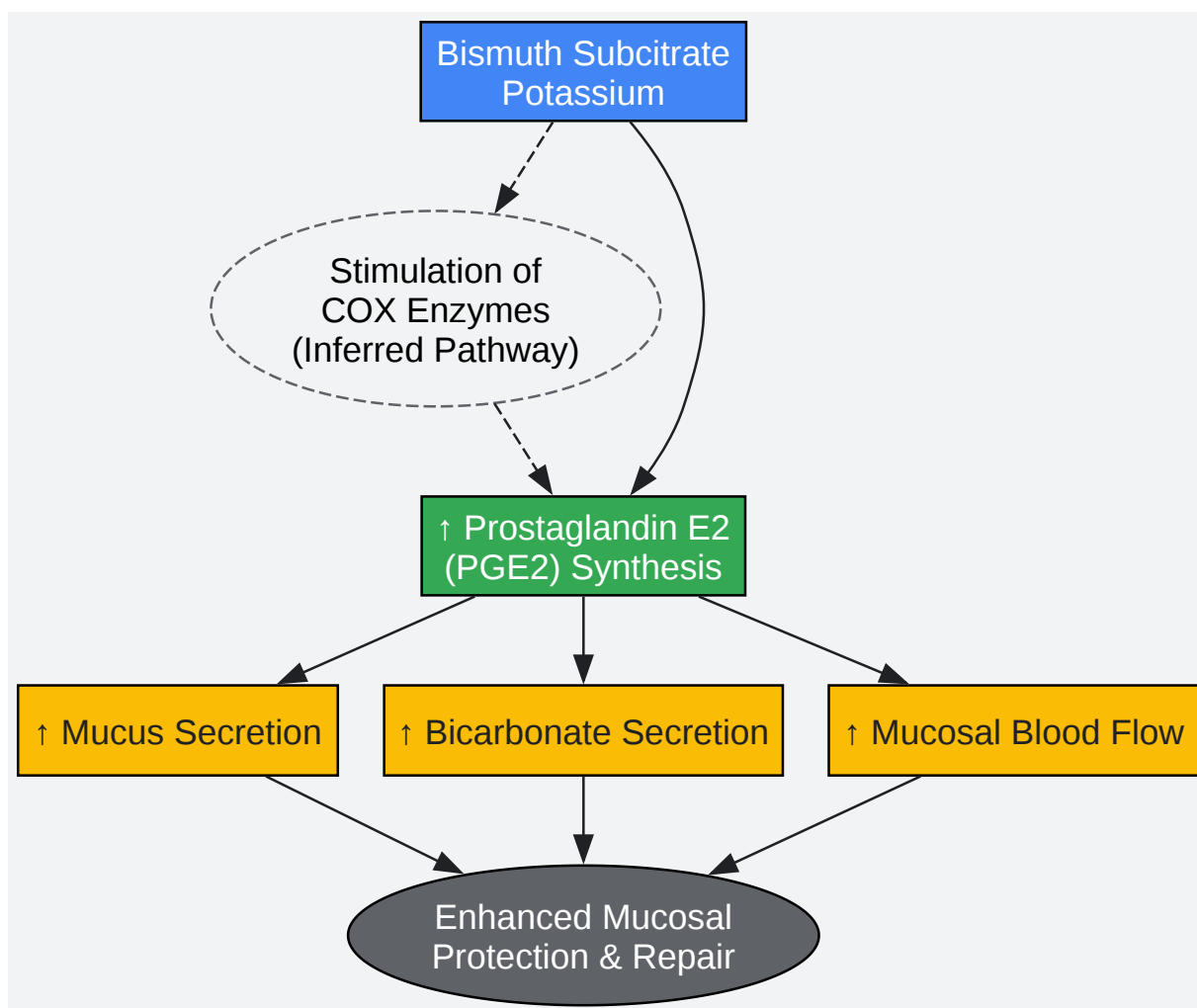
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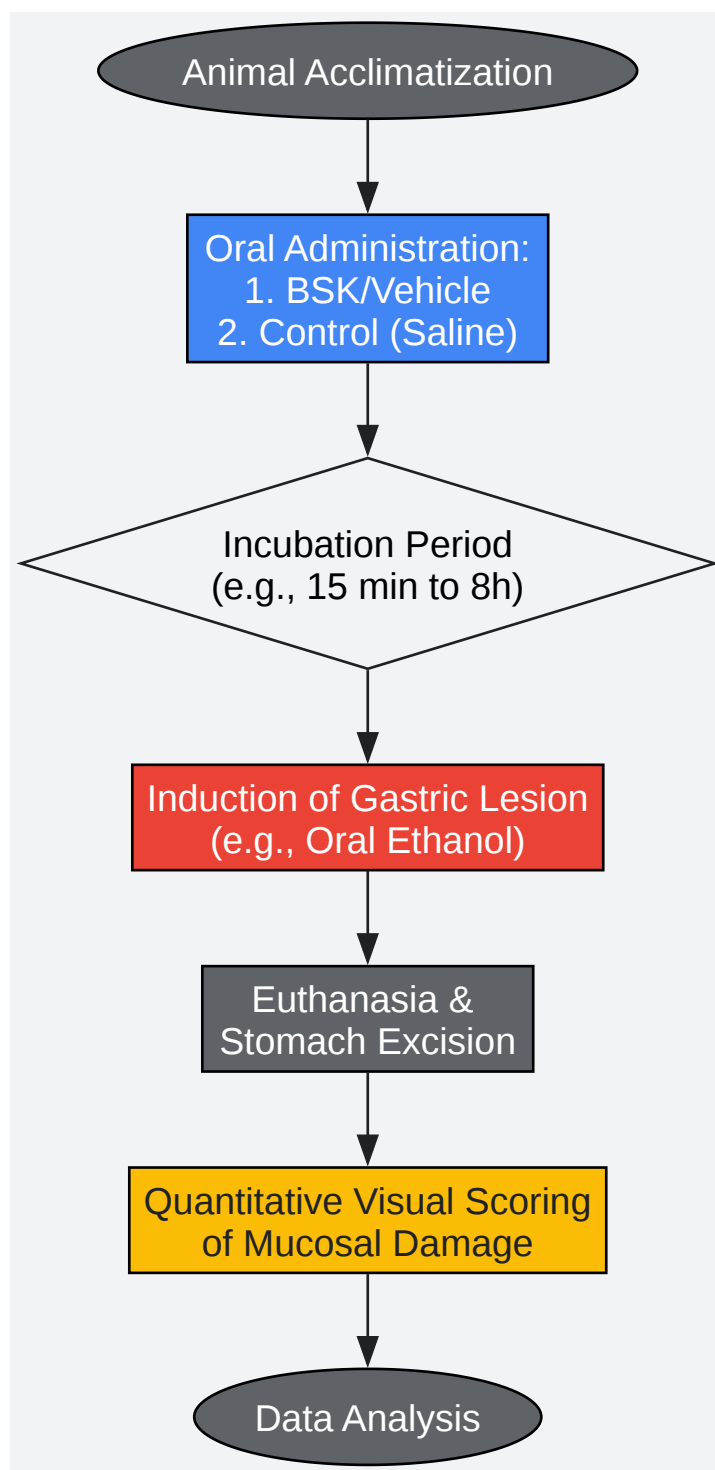
For Researchers, Scientists, and Drug Development Professionals

Bismuth subcitrate potassium (BSK), a complex salt of bismuth and citric acid, is a well-established therapeutic agent for gastroduodenal disorders, notably in the eradication of *Helicobacter pylori* and the healing of peptic ulcers.[1][2] Its clinical efficacy stems from a multifaceted mechanism of action that extends beyond its antimicrobial properties to encompass a range of potent cytoprotective effects on the gastric mucosa. This technical guide provides a detailed analysis of these protective mechanisms, supported by quantitative data, experimental protocols, and visualizations of the core signaling and experimental pathways.

The cytoprotective action of **Bismuth Subcitrate Potassium** is not mediated by a single pathway but rather by a combination of physicochemical and physiological effects. These include the formation of a physical barrier over the ulcer crater, the stimulation of endogenous protective factors such as prostaglandins and bicarbonate, an increase in mucus production, and the inhibition of peptic activity.[3][4]







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